2-Bromo-1-(4-isothiocyanatophenyl)ethanone
Overview
Description
2-Bromo-1-(4-isothiocyanatophenyl)ethanone is an organic compound with the molecular formula C9H6BrNOS. It is characterized by the presence of a bromine atom, an isothiocyanate group, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone typically involves the bromination of 1-(4-isothiocyanatophenyl)ethanone. One common method is the use of ammonium bromide and oxone as reagents. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethanone moiety .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the handling of bromine and isothiocyanate groups .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(4-isothiocyanatophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products:
Substitution Products: Amino or thiol derivatives.
Addition Products: Thiourea derivatives.
Oxidation Products: Corresponding ketones or carboxylic acids.
Scientific Research Applications
2-Bromo-1-(4-isothiocyanatophenyl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanate group.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-isothiocyanatophenyl)ethanone involves its reactive functional groups:
Isothiocyanate Group: Reacts with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes.
Bromine Atom: Facilitates substitution reactions, allowing the compound to modify other molecules or participate in further chemical transformations
Comparison with Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
- 2-Bromo-1-(4-bromophenyl)ethanone
Comparison:
- Reactivity: The presence of different substituents on the phenyl ring (e.g., fluorine, chlorine, bromine) affects the reactivity and chemical behavior of the compounds.
- Applications: While all these compounds can be used in organic synthesis, their specific applications may vary based on their reactivity and functional groups.
- Uniqueness: 2-Bromo-1-(4-isothiocyanatophenyl)ethanone is unique due to its isothiocyanate group, which imparts distinct reactivity and potential biological activity .
Properties
IUPAC Name |
2-bromo-1-(4-isothiocyanatophenyl)ethanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNOS/c10-5-9(12)7-1-3-8(4-2-7)11-6-13/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITLAYLYFJAKRIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CBr)N=C=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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